

# Isamoltan hydrochloride CAS number and chemical information

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## Compound of Interest

Compound Name: *Isamoltan hydrochloride*

Cat. No.: *B1196468*

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## In-Depth Technical Guide: Isamoltan Hydrochloride

This technical guide provides a comprehensive overview of **Isamoltan hydrochloride**, a pharmacologically significant compound with dual antagonist activity. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Chemical Information

**Isamoltan hydrochloride** is the hydrochloride salt of Isamoltan, a racemic mixture. It belongs to the phenoxypropanolamine class of chemical compounds.

Table 1: Chemical and Physical Properties of **Isamoltan Hydrochloride**

Property	Value
CAS Number	99740-06-4
Molecular Formula	C <sub>16</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> · HCl
Molecular Weight	310.82 g/mol
IUPAC Name	1-((1-Methylethyl)amino)-3-(2-(1H-pyrrol-1-yl)phenoxy)-2-propanol hydrochloride
Synonyms	(±)-Isamoltane hydrochloride, CGP-361A
Appearance	White to off-white solid
Solubility	Soluble in water and ethanol
Stereochemistry	Racemic

## Pharmacological Profile

**Isamoltan hydrochloride** is characterized by its dual antagonist activity at  $\beta$ -adrenergic receptors and serotonin 5-HT<sub>1B</sub> receptors. This unique pharmacological profile has been the subject of research into its potential therapeutic applications, particularly for anxiety disorders.

## Mechanism of Action

**Isamoltan hydrochloride** exerts its effects by competitively blocking the binding of endogenous ligands to  $\beta$ -adrenoceptors and 5-HT<sub>1B</sub> receptors.

- $\beta$ -Adrenergic Receptor Antagonism:** As a  $\beta$ -blocker, **Isamoltan hydrochloride** non-selectively antagonizes  $\beta$ -1 and  $\beta$ -2 adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine. The primary consequence of this blockade is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- 5-HT<sub>1B</sub> Receptor Antagonism:** **Isamoltan hydrochloride** is a selective antagonist of the 5-HT<sub>1B</sub> receptor.<sup>[1]</sup> The 5-HT<sub>1B</sub> receptor is a presynaptic autoreceptor that negatively regulates the release of serotonin (5-HT). By blocking this receptor, **Isamoltan**

**hydrochloride** can increase the synaptic concentration of 5-HT.[2] It exhibits a higher affinity for the 5-HT1B receptor subtype compared to the 5-HT1A subtype.[2]

## Receptor Binding Affinity

The binding affinity of **Isamoltan hydrochloride** to its target receptors has been quantified in various studies. The following table summarizes key binding parameters.

Table 2: Receptor Binding Profile of **Isamoltan Hydrochloride**

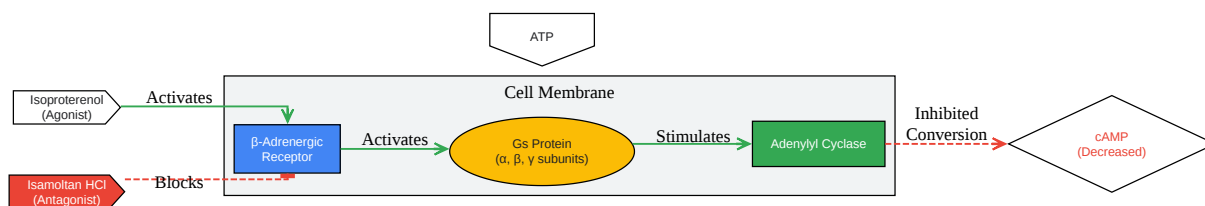
Receptor Target	Parameter	Value (nM)	Radioligand	Tissue Source
5-HT1B Receptor	IC <sub>50</sub>	39	[ <sup>125</sup> I]ICYP	Rat brain membranes[1]
	K <sub>i</sub>	21		
β-Adrenoceptor	IC <sub>50</sub>	8.4		
5-HT1A Receptor	K <sub>i</sub>	112	Rat brain[2]	

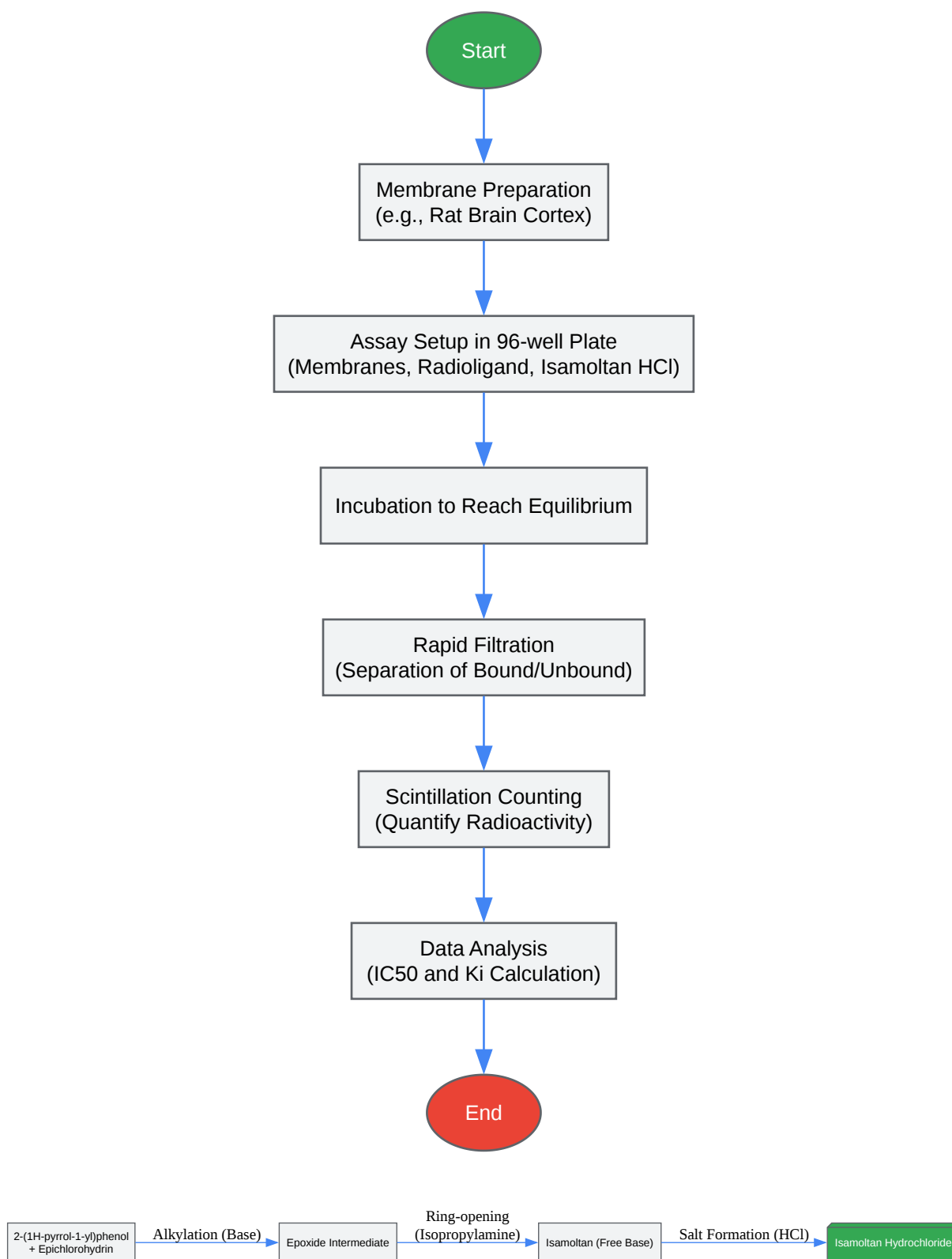
## Signaling Pathways

The dual antagonism of **Isamoltan hydrochloride** results in the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.

### β-Adrenergic Receptor Signaling Pathway

β-adrenergic receptors are coupled to the stimulatory G-protein, G<sub>s</sub>. Antagonism by **Isamoltan hydrochloride** disrupts this pathway.





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## References

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- 2. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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